3-Bromothietane 1,1-dioxide 3-Bromothietane 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 59463-72-8
VCID: VC1969824
InChI: InChI=1S/C3H5BrO2S/c4-3-1-7(5,6)2-3/h3H,1-2H2
SMILES: C1C(CS1(=O)=O)Br
Molecular Formula: C3H5BrO2S
Molecular Weight: 185.04 g/mol

3-Bromothietane 1,1-dioxide

CAS No.: 59463-72-8

Cat. No.: VC1969824

Molecular Formula: C3H5BrO2S

Molecular Weight: 185.04 g/mol

* For research use only. Not for human or veterinary use.

3-Bromothietane 1,1-dioxide - 59463-72-8

Specification

CAS No. 59463-72-8
Molecular Formula C3H5BrO2S
Molecular Weight 185.04 g/mol
IUPAC Name 3-bromothietane 1,1-dioxide
Standard InChI InChI=1S/C3H5BrO2S/c4-3-1-7(5,6)2-3/h3H,1-2H2
Standard InChI Key XSEKMFLQQOEVTJ-UHFFFAOYSA-N
SMILES C1C(CS1(=O)=O)Br
Canonical SMILES C1C(CS1(=O)=O)Br

Introduction

Physical and Chemical Properties

Basic Information

3-Bromothietane 1,1-dioxide has a molecular formula of C₃H₅BrO₂S and a molecular weight of 185.04 g/mol . It is identified by the CAS registry number 59463-72-8 and European Community (EC) Number 828-235-1 . The compound is primarily available commercially at high purity levels, typically ≥95% .

Table 1: Basic Physical and Chemical Properties of 3-Bromothietane 1,1-dioxide

PropertyValue
Molecular FormulaC₃H₅BrO₂S
Molecular Weight185.04 g/mol
CAS Number59463-72-8
EC Number828-235-1
PubChem CID302539
Physical StateSolid
Purity (Commercial)≥95%
Boiling Point356.5°C at 760 mmHg
Density2.013 g/cm³

Structural Identifiers

The compound's structure is defined by several standard chemical identifiers that facilitate its unambiguous identification in chemical databases and literature :

  • IUPAC Name: 3-bromothietane 1,1-dioxide

  • InChI: InChI=1S/C3H5BrO2S/c4-3-1-7(5,6)2-3/h3H,1-2H2

  • InChIKey: XSEKMFLQQOEVTJ-UHFFFAOYSA-N

  • SMILES: C1C(CS1(=O)=O)Br

Spectroscopic Properties

The molecular structure of 3-bromothietane 1,1-dioxide gives rise to distinctive spectroscopic properties that are useful for its identification and characterization. Mass spectrometry data reveals several common adducts with characteristic m/z values and predicted collision cross sections .

Table 2: Predicted Collision Cross Section Data for 3-Bromothietane 1,1-dioxide

Adductm/zPredicted CCS (Ų)
[M+H]⁺184.92664113.7
[M+Na]⁺206.90858112.1
[M+NH₄]⁺201.95318116.9
[M+K]⁺222.88252112.6
[M-H]⁻182.91208111.0
[M+Na-2H]⁻204.89403115.8
[M]⁺183.91881111.0
[M]⁻183.91991111.0

Synthesis and Preparation Methods

The synthesis of 3-bromothietane 1,1-dioxide typically involves the bromination of thietane 1,1-dioxide under specific reaction conditions. A common synthetic route employs visible light-catalyzed bromination reactions.

Laboratory Scale Synthesis

At the laboratory scale, 3-bromothietane 1,1-dioxide can be synthesized through the visible light-catalyzed bromination of thietane 1,1-dioxide. The reaction involves mixing thietane 1,1-dioxide with bromine and triethylamine in benzene at room temperature, followed by cooling overnight in a refrigerator to yield the desired product.

Chemical Reactivity

Reaction Types

3-Bromothietane 1,1-dioxide exhibits diverse chemical reactivity, participating in various reaction types that make it valuable in organic synthesis.

Substitution Reactions

The bromine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles, including amines and thiols. This reactivity pattern enables the compound to serve as a versatile intermediate in the synthesis of diverse thietane derivatives.

Oxidation and Reduction Reactions

The sulfone group can participate in redox reactions, allowing for the modification of the oxidation state of the sulfur atom. These transformations provide pathways to various oxidized or reduced sulfur-containing compounds.

Cycloaddition Reactions

The thietane ring can engage in cycloaddition reactions, leading to the formation of larger ring systems. These reactions typically require specific catalysts and reaction conditions to proceed efficiently.

Documented Reaction Examples

A specific example of 3-bromothietane 1,1-dioxide's application in organic synthesis comes from patent literature, where it has been utilized in pharmaceutical research:

In the synthesis of substituted imidazoquinolines as TLR7 agonists, 3-bromothietane 1,1-dioxide (9.3 g, 50.3 mmol, 1.3 eq) was added in portions to a reaction mixture, which was then stirred at 70°C until TLC monitoring indicated reaction completion .

Similarly, in another patent application focused on Factor D inhibitors, 3-bromothietane 1,1-dioxide (2 equiv) was employed in a reaction mixture that was stirred at room temperature for 16 hours .

Applications

Organic Synthesis

3-Bromothietane 1,1-dioxide serves as a valuable building block in organic synthesis, particularly in the preparation of methyl sulfones and other sulfur-containing compounds. Its reactive bromine substituent and the sulfone group provide multiple sites for chemical transformations, enabling the construction of complex molecular architectures.

Pharmaceutical Research

The compound has found significant applications in pharmaceutical research, particularly in the development of:

  • TLR7 agonists: 3-Bromothietane 1,1-dioxide has been utilized in the synthesis of substituted imidazoquinolines that act as agonists of Toll-like receptor 7 (TLR7), which plays important roles in immune responses .

  • Complement cascade inhibitors: Patent literature documents the use of 3-bromothietane 1,1-dioxide in the synthesis of compounds targeting Factor D, a key component of the complement cascade involved in various inflammatory disorders .

  • Protein degrader building blocks: Commercial sources classify this compound as part of the "Protein Degrader Building Blocks" family, indicating its relevance to targeted protein degradation research, an emerging area in drug discovery .

Biological Studies

Research into the biological activities of 3-bromothietane 1,1-dioxide and related compounds has revealed potential antimicrobial properties. Studies on structurally similar sulfur-containing compounds have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with proposed mechanisms involving disruption of bacterial cell membranes and inhibition of metabolic pathways.

Table 3: Reported Antimicrobial Activity of 3-Bromothietane 1,1-dioxide

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Control<5

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